molecular formula C19H16N2O4S B2503903 methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-71-2

methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

Cat. No. B2503903
CAS RN: 477872-71-2
M. Wt: 368.41
InChI Key: GINACDMVWCFQKF-UHFFFAOYSA-N
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Description

The compound of interest, "methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate," is a complex molecule that appears to be related to various heterocyclic compounds discussed in the provided papers. These papers explore the synthesis and reactions of structurally related molecules, which can offer insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a building block for cyclopropyl-containing amino acids, was achieved in nine steps from L-serine with an overall yield of 24% . This demonstrates the complexity and the potential for low yields in the synthesis of such intricate molecules. Similarly, the synthesis of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates and their subsequent reactions to form spiroheterocycles indicates the possibility of using cycloaddition and heterocyclization strategies for constructing the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques, including X-ray crystallography. For example, the structure of double spiro heterocyclization products of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates was confirmed by X-ray analysis . This suggests that similar analytical methods could be employed to determine the precise structure of the target compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions. Cycloadditions, Michael additions, and Diels–Alder reactions are common methods used to extend the molecular framework and introduce new functional groups . The versatility of these reactions allows for the creation of a wide array of heterocyclic systems, which could be relevant to the synthesis and functionalization of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. Typically, these properties would include solubility, melting point, stability, and reactivity under various conditions. The behavior of similar compounds in reactions with nucleophiles and electrophiles, as well as their stability under thermal conditions, can provide valuable information for predicting the properties of the compound of interest .

Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

Methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate and related compounds play a significant role in the synthesis of various heterocyclic compounds. For example, reactions involving methyl 3-cyclopropyl-3-oxopropanoate, a compound with structural similarities, have led to the creation of diverse molecules such as methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and 5-cyclopropyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid (Pokhodylo, Matiichuk, & Obushak, 2010).

Synthesis of Pyrrole Derivatives

This compound is integral to the synthesis of pyrrole derivatives, which are crucial in pharmaceutical research. An example is the creation of pyrrolo[3,2-b]carbazoles, 1H-benzofuro[3,2-f]indoles, and 1H-[1]benzothieno[2,3-f]indoles, which are synthesized through condensation reactions involving 5-acetoxymethyl-4-acetylpyrroles (Chunchatprasert, Rao, & Shannon, 1992).

Application in Anti-Inflammatory Research

Compounds like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, derived from similar structures, have been researched for potential anti-inflammatory applications. This exploration is based on the observed anti-inflammatory activity of structurally related molecules (Moloney, 2001).

Development of Antitumoral Agents

Structurally similar compounds, such as methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate, have been identified as potential antitumoral agents. Their crystal structures, obtained through synchrotron X-ray powder diffraction, provide valuable insights for pharmaceutical development (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).

Chemical Transformations and Novel Synthesis Methods

The compound's derivatives facilitate various chemical transformations. For instance, the synthesis of pyrrolo[1,2-a]indoles involves complex chemical reactions that contribute to the development of novel synthesis methods for functional heterocyclic systems (Kazembe & Taylor, 1980).

properties

IUPAC Name

methyl 3-[2-[2-(cyclopropylamino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-25-19(24)17-15(12-5-2-3-7-14(12)26-17)21-10-4-6-13(21)16(22)18(23)20-11-8-9-11/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINACDMVWCFQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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